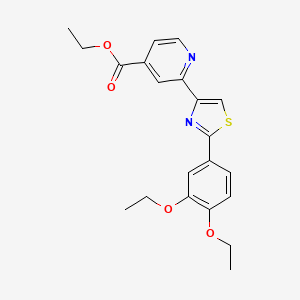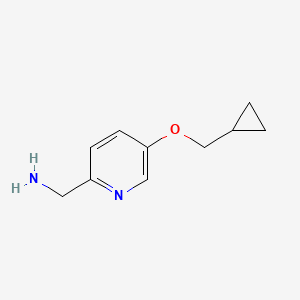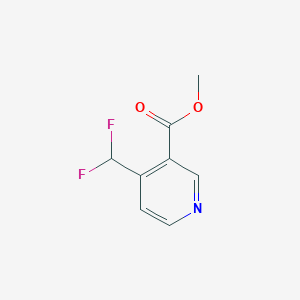
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate typically involves the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the esterification of the thiazole derivative with isonicotinic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: Due to its antibacterial and antifungal properties, it is studied for potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the suppression of inflammatory responses .
Comparación Con Compuestos Similares
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C21H22N2O4S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
ethyl 2-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C21H22N2O4S/c1-4-25-18-8-7-14(12-19(18)26-5-2)20-23-17(13-28-20)16-11-15(9-10-22-16)21(24)27-6-3/h7-13H,4-6H2,1-3H3 |
Clave InChI |
VNCMMXOQHJOGLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=CC(=C3)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)

![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)


![5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669126.png)



![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)

![1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone](/img/structure/B13669167.png)

